1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H10F3NO2. This compound is characterized by the presence of an amino group, a trifluoromethoxy group, and a phenyl ring attached to a propan-2-one backbone. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursorsThe amino group is then introduced through a reductive amination process .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on various biological pathways.
Medicine: Research is conducted to explore its potential as a drug candidate for treating specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amino group may also play a role in forming hydrogen bonds with target molecules, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-(Trifluoromethyl)phenyl)propan-1-one: Similar structure but lacks the amino group.
1-(2-(Trifluoromethoxy)phenyl)propan-1-one: Similar structure but lacks the amino group.
(1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: Contains a similar trifluoromethyl group but has a different backbone.
Uniqueness
1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both the amino and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H10F3NO2 |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
1-[2-amino-3-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10F3NO2/c1-6(15)5-7-3-2-4-8(9(7)14)16-10(11,12)13/h2-4H,5,14H2,1H3 |
InChI Key |
ANRJEADLTBJROY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)OC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.